molecular formula C9H7F3O2 B2641188 4-(2,2,2-Trifluoroethoxy)benzaldehyde CAS No. 76579-46-9

4-(2,2,2-Trifluoroethoxy)benzaldehyde

Cat. No.: B2641188
CAS No.: 76579-46-9
M. Wt: 204.148
InChI Key: VQGWQLMGMVUITG-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to a benzaldehyde moiety. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Chemical Reactions Analysis

4-(2,2,2-Trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)benzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzaldehyde depends on its specific applicationThe trifluoroethoxy group can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

4-(2,2,2-Trifluoroethoxy)benzaldehyde can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound in various scientific and industrial contexts.

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGWQLMGMVUITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76579-46-9
Record name 4-(2,2,2-trifluoroethoxy)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.87 g, 21.8 mmol) in DMSO (20 ml) was added trifluoroethanol (3.97 g, 39.7 mmol) at 10-15° C. under an atmosphere of argon. The reaction mixture was stirred at this temperature for 20 min then 4-nitrobenzaldehyde (3.0 g, 19.85 mmol) was added in one portion. The reaction mixture was stirred at 10-15° C. for 3 h then at room temperature for 60 h. Brine (100 ml) was added cautiously to the reaction mixture followed by extraction with Et2O (3×70 ml). The combined organic extracts were washed with water, dried (MgSO4) and the solvent removed under reduced pressure to give an oil which was purified by flash chromatography (3:1 Hexane/EtOAc) to give a yellow oil which solidified on standing at room temperature to give the title compound (1.76 g, 43%) as a yellow solid.
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Brine
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
43%

Synthesis routes and methods II

Procedure details

Sodium hydride (787 mg, 55%, 18.0 mmol) was suspended in DMF (10 mL) under a nitrogen atmosphere, and a solution of DMF (5 mL) containing 4-hydroxybenzaldehyde (2.00 g, 16.4 mmol) was dropwise added thereto over 5 minutes at room temperature. A light yellow insoluble substance was precipitated immediately after the addition. After 5 minutes, a solution of DMF (5 mL) containing 2,2,2-trifluoroethyl 4-methylbenzenesulfonate (4.00 g, 17.2 mmol) was added dropwise thereto to give a brown solution. This brown solution was stirred at room temperature for 1 hour, and then water (100 mL) and ethyl acetate (150 mL) were added thereto. The organic layer was separated, further washed with water (50 mL) five times, with a 10% sodium hydroxide aqueous solution (50 mL) three times, and with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give a crude product. This crude product was purified by silica gel column chromatography (hexane:ethyl acetate, 5:1, v/v) to give 1.40 g of the title compound (light yellow oil, yield: 42%).
Quantity
787 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
42%

Synthesis routes and methods III

Procedure details

Potassium hydroxide pellets (85%, 13.2 g, 0.2 mol) are added to 4-hydroxybenzaldehyde (24.4 g, 0.2 mol) and 18-crown-6 (2.6 g, 5% mol) in diglyme (150 mL). The red reaction mixture is stirred for 16 hours at room temperature and then a solution of 2,2,2-trifluoroethyl-p-toluenesulfonate (50.8 g, 0.2 mol) in diglyme (100 mL) is added over 30 minutes, after which the mixture is allowed to stir at room temperature for 45 minutes. The resulting suspension is then heated at reflux for 24 hours. The mixture is cooled to 10° C. and poured into ice water (1300 mL). The organic materials are extracted with ether (4×200 mL), and the extracts washed with 5% sodium hydroxide (2×100 mL), water (2×100 mL) and saturated sodium chloride (1×100 mL), and dried over MgSO4. Evaporation of the ether gives an amber oil which is purified by high performance liquid chromatography using silica gel on a Waters 500 unit and 50:50 hexane and methylene chloride as eluant to give 12.3 g of the title product with Rf 0.25. Anal. Calcd for C9H7F3O2 (204.15) C, 52.94; H, 3.43. Found C, 52.04; H, 3.59.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

50 grams (0.41 mol) of 4-hydroxybenzaldehyde, 400 ml of N,N-dimethylformamide (DMF), and 5 grams of 18-crown-6 ether was added into a one-litre four-necked flask with thermometer, mechanical stirrer and reflux condenser, and then the mixture was stirred for 20 minutes. 168 grams (1.22 mol) of potassium carbonate powder was added in batch and stirred another 30 minutes. The reaction mixture was heated to 110° C., and then a solution of 115 gram (0.45 mol) of trifluoroethyl toluene-4-sulfonate in 100 ml DMF was added dropwise within about 1 hour. The reaction mixture was heated to 130° C. for 3-4 hours. The reaction was monitored by TLC. The mixture was cooled to 0° C. and was poured into cooled 600 ml of 3N hydrochloric acid, and was stirred. The mixture was extracted with 1000 ml of ether. The water layer was separated and extracted with ether (3×400 ml). The ether extracts were combined and washed with 400 ml of 3N hydrochloric acid, distilled water, brine in turn. Then it was dried over anhydrous magnesium sulfate. The ether was removed by flash distillation, and the residue was vacuum distilled to give 4-trifluoroethoxybenzaldehyde (95-97° C./10 mmHg) in a yield of 88%. 1H-NMR (ppm) δ: 9.80 (1H, s; —CHO); 7.65 (2H, m; 2,6-ArH); 6.83 (2H, m; 3,5-ArH); 4.56 (2H, q; J3H-F=7.2 Hz; —CH2CF3).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of commercially available 4-hydroxybenzaldehyde (2.000 g; 16.40 mmol), 2,2,2-trifluoroethyl trifluoromethanesulfonate (4.561 g; 19.70 mmol), and Cs2CO3 (8.004 g; 24.60 mmol) in anh. DMF (30 ml) was stirred at rt, under nitrogen, for 1 h. Water and AcOEt were added and the organic layer was washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 4-(2,2,2-trifluoroethoxy)benzaldehyde as a yellow oil. LC-MS (conditions A): tR=0.72 min.; no ionisation.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.561 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
8.004 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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